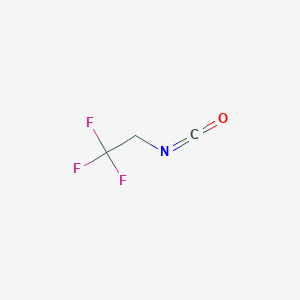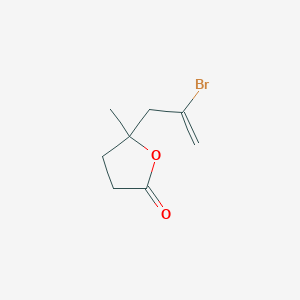
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is an organic compound that features a brominated allyl group attached to a methyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone typically involves the bromination of an allyl group followed by cyclization to form the oxolanone ring. One common method involves the reaction of 2-bromopropene with a suitable precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization to obtain high-purity this compound. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 5-(2-Hydroxyprop-2-en-1-yl)-5-methyloxolan-2-one.
Oxidation: Formation of 5-(2-Oxoprop-2-en-1-yl)-5-methyloxolan-2-one.
Reduction: Formation of 5-(2-Propyl)-5-methyloxolan-2-one.
Aplicaciones Científicas De Investigación
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Bromoprop-2-en-1-yl)-5-(2-methylprop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione .
- 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-[(~2~H_7_)propan-2-yl]pyrimidine-2,4,6(1H,3H,5H)-trione .
Uniqueness
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is unique due to its specific combination of a brominated allyl group and a methyloxolanone ring
Propiedades
Número CAS |
138416-14-5 |
|---|---|
Fórmula molecular |
C8H11BrO2 |
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
5-(2-bromoprop-2-enyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H11BrO2/c1-6(9)5-8(2)4-3-7(10)11-8/h1,3-5H2,2H3 |
Clave InChI |
XQUIWYUFVUWIFH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
SMILES canónico |
CC1(CCC(=O)O1)CC(=C)Br |
Sinónimos |
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



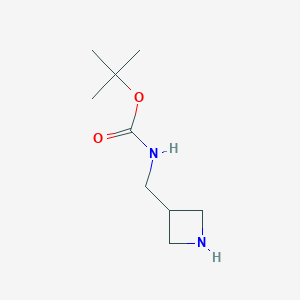

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
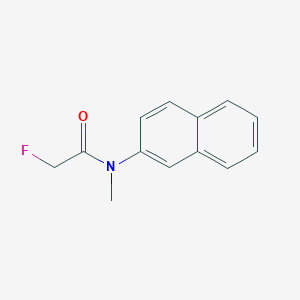
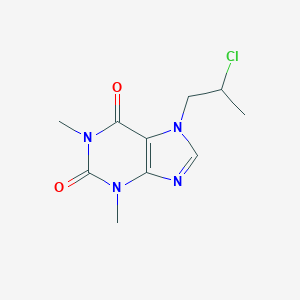
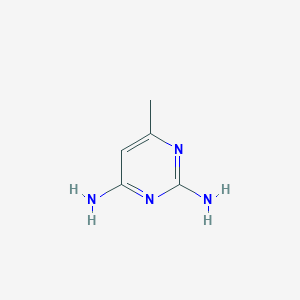
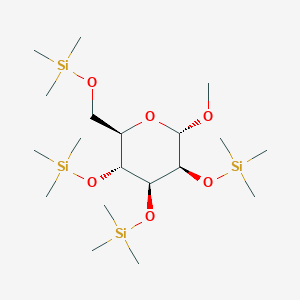
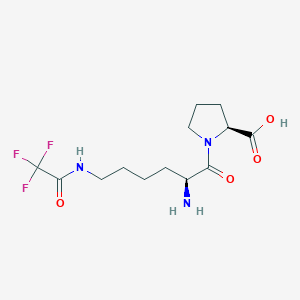
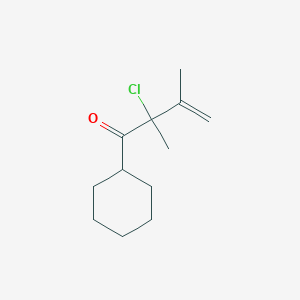
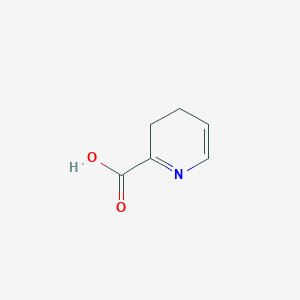
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
